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Compound of Interest

Tert-butyl 3-bromo-2-
Compound Name:
oxopropanoate

Cat. No.: B179809

An In-Depth Technical Guide to Tert-butyl 3-bromo-2-oxopropanoate (CAS 16754-73-7): A
Versatile Building Block in Modern Organic Synthesis and Drug Discovery

Introduction

Tert-butyl 3-bromo-2-oxopropanoate is a specialized organic chemical that serves as a
highly functionalized building block for complex molecule synthesis. Identified by its CAS
Number 16754-73-7, its structure is distinguished by three key features: a reactive bromine
atom positioned for nucleophilic displacement, an a-keto group that can engage in various
carbonyl chemistries, and an acid-labile tert-butyl ester which acts as a robust protecting group
for the carboxylic acid. This unique combination of functionalities makes it a valuable reagent
for researchers, particularly those in the fields of medicinal chemistry and drug development,
enabling the strategic introduction of a three-carbon a-keto acid moiety into larger molecular
scaffolds. This guide provides a comprehensive overview of its properties, a plausible synthetic
route, its core reactivity, and its potential applications, with a focus on the practical insights
required by laboratory and development scientists.

Physicochemical and Computational Profile

The fundamental properties of Tert-butyl 3-bromo-2-oxopropanoate are summarized below.
Proper storage is critical to maintain its integrity; it is typically stored at refrigerated
temperatures (2-8°C or lower) under dry conditions to prevent degradation.[1]
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Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 16754-73-7 [11[2]
Molecular Formula C7H11BrOs [11[3114]
Molecular Weight 223.06 g/mol [1][5]
Physical Form Liquid

Typical Purity >95% [1][5]
Storage Temperature -10°C to 8°C [1]

Computational models provide further insight into the molecule's behavior in various chemical
environments.

Table 2: Predicted Chemical Properties

Property Value Source(s)
XlogP 1.8 [3]
Topological Polar Surface Area

43.37 A2 [1]
(TPSA)
Hydrogen Bond Donors 0 [1]
Hydrogen Bond Acceptors 3 [1]
Rotatable Bonds 2 [1]

Synthesis and Purification

While specific, peer-reviewed synthesis procedures for Tert-butyl 3-bromo-2-oxopropanoate
are not widely published, a highly plausible and efficient route can be designed based on well-
established esterification methods for sterically hindered alcohols.[6][7] The most logical
approach involves the acid-catalyzed esterification of 3-bromo-2-oxopropanoic acid with
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isobutylene. The tert-butyl group is introduced via the stable tert-butyl cation, which is readily
formed from isobutylene in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis via Acid-Catalyzed
Esterification

This protocol describes a generalized procedure. Researchers should perform initial small-
scale trials to optimize reaction times and purification methods.

Materials:

3-bromo-2-oxopropanoic acid

Isobutylene (condensed as a liquid or bubbled as a gas)

Anhydrous Dichloromethane (DCM)

Strong acid catalyst (e.g., concentrated sulfuric acid or a cation exchange resin)

Anhydrous sodium sulfate

Saturated sodium bicarbonate solution
Procedure:

o Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a cold
finger condenser (-78°C), and a gas inlet, dissolve 3-bromo-2-oxopropanoic acid (1.0 eq) in
anhydrous DCM.

» Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add the acid catalyst (e.qg.,
0.1 eq H2S0a4) to the stirred solution.

« |Isobutylene Introduction: Slowly bubble isobutylene gas through the solution or add
condensed isobutylene (approx. 2-3 eq) via a pre-cooled syringe. Maintain the reaction
temperature at or below 0°C during the addition to control the exothermic reaction.

o Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-
12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid
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Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the
starting carboxylic acid.

o Workup: Upon completion, cool the reaction mixture back to 0°C. Cautiously quench the
reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases
and the aqueous layer is neutral or slightly basic.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with
DCM. Combine the organic layers.

e Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate,
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude oil is best purified by flash column chromatography on silica
gel or by vacuum distillation to yield the pure Tert-butyl 3-bromo-2-oxopropanoate.

Causality and Rationale:

e Anhydrous Conditions: The reaction must be kept dry to prevent water from competing with
the tert-butanol precursor (formed in situ) and hydrolyzing the product.

o Acid Catalyst: A strong acid is required to protonate isobutylene, generating the stable tert-
butyl cation which is the active electrophile in the esterification.

o Low Temperature: Initial low temperatures control the highly exothermic protonation of
isobutylene and minimize potential side reactions.

e Aqueous Workup: The bicarbonate wash neutralizes the acid catalyst and removes any
unreacted 3-bromo-2-oxopropanoic acid.
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A generalized workflow for the synthesis of the title compound.
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Chemical Reactivity and Mechanistic
Considerations

The synthetic utility of Tert-butyl 3-bromo-2-oxopropanoate stems from its predictable
reactivity at two key sites: the carbon bearing the bromine and the tert-butyl ester.

A. Electrophilic Alkylation

The C-Br bond is highly polarized and susceptible to nucleophilic attack (S»2 reaction). This
allows the molecule to function as a potent electrophile, transferring the three-carbon keto-
ester moiety to a wide range of nucleophiles, including:

e Amines: To form 3-amino-a-keto esters.
e Thiols: To form B-thio-a-keto esters.
e Carbanions: To form new carbon-carbon bonds.

This reactivity is foundational to its use as a building block in constructing more complex
molecular architectures.

B. Tert-butyl Ester Deprotection

The tert-butyl ester is a cornerstone of modern protecting group strategy. It is exceptionally
stable to basic, nucleophilic, and many oxidative/reductive conditions, yet it can be cleanly and
efficiently removed under acidic conditions.[8] The most common method involves treatment
with trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM).

Mechanism of Deprotection: The deprotection proceeds via an E1 elimination mechanism. The
ester oxygen is first protonated by the strong acid, creating a good leaving group. The stable
tert-butyl cation is then eliminated, which subsequently loses a proton to form the volatile
byproduct isobutylene. This process is irreversible and proceeds to completion.

Step 1 _ ( Protonation of Carbonyl . Step 2 (Rate-determinin Elimination of Carboxylic Acid + Deprotonation
E’en.buty\ Estea—p—> Pl Sl J—»Grotonated Intermedlatw iyl ot Isobutylene
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Mechanism of acid-catalyzed tert-butyl ester deprotection.

Deprotection Protocol:

o Dissolution: Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous DCM (e.g., 0.1 M
concentration).

o TFA Addition: Cool the solution to 0°C and add TFA (typically 20-50% v/v) dropwise.

o Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS for
the disappearance of the starting material.

o Workup: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-
evaporation with a solvent like toluene can help remove residual TFA. The resulting
carboxylic acid is often pure enough to be used directly in the next step.

Applications in Drug Discovery

The unique structure of Tert-butyl 3-bromo-2-oxopropanoate makes it a compelling building
block for modern therapeutic modalities, particularly in the synthesis of targeted protein
degraders and as a potential precursor to metabolic inhibitors.

A. Linker Synthesis for PROTACs

Proteolysis Targeting Chimeras (PROTACS) are heterobifunctional molecules that induce the
degradation of specific proteins.[9] They consist of a ligand for a target protein and a ligand for
an E3 ubiquitin ligase, connected by a chemical linker. Tert-butyl 3-bromo-2-oxopropanoate
is an ideal starting material for constructing linkers. The bromo group provides a reactive
handle for attachment to one ligand, while the protected carboxylate allows for subsequent
coupling to the second ligand after deprotection.

Hypothetical PROTAC Synthesis Workflow:

e Ligand Conjugation: An amine-functionalized E3 ligase ligand is reacted with Tert-butyl 3-
bromo-2-oxopropanoate in an Sn2 reaction to form an intermediate conjugate.
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» Deprotection: The tert-butyl ester of the intermediate is cleaved using the TFA/DCM protocol
described previously, unmasking a carboxylic acid.

» Final Coupling: The newly formed carboxylic acid is activated (e.g., with HATU) and coupled
with an amine-functionalized target protein ligand via standard amide bond formation to yield

the final PROTAC molecule.
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Workflow for PROTAC synthesis using the title compound.

B. Precursor for Glycolysis Inhibitors

Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making this pathway an
attractive therapeutic target.[10] Small molecules like 3-bromopyruvate are known inhibitors of
glycolysis. Tert-butyl 3-bromo-2-oxopropanoate can be considered a prodrug form of the
related 3-bromo-2-oxopropanoic acid. The ester group increases lipophilicity, potentially
improving cell membrane permeability. Once inside the cell, endogenous esterase enzymes
could hydrolyze the ester, releasing the active a-keto acid species to exert its inhibitory effects.
[10]

Safety, Handling, and Storage

Tert-butyl 3-bromo-2-oxopropanoate is a reactive chemical that requires careful handling.

e Hazards: It is classified as causing skin irritation (H315), serious eye damage (H318), and
potential respiratory irritation (H335). Similar bromo-esters are known lachrymators (tear-
inducing agents).[11][12]

o Personal Protective Equipment (PPE): All work should be conducted in a certified chemical
fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety

goggles.

o Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use compatible
equipment (glassware, stainless steel needles).

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically in
a refrigerator at -10°C to 8°C.[1]

» Spills and Disposal: Absorb small spills with an inert material (e.g., vermiculite) and dispose
of as hazardous chemical waste. All waste materials must be disposed of in accordance with
local, state, and federal regulations.

Conclusion

Tert-butyl 3-bromo-2-oxopropanoate is a potent and versatile synthetic building block with
significant potential for researchers in organic synthesis and drug discovery. Its defined points
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of reactivity—an electrophilic bromine center and an acid-labile tert-butyl ester—allow for its
strategic and controlled incorporation into complex molecules. From the rational design of
PROTAC linkers to its potential as a precursor for metabolic inhibitors, this reagent offers a
valuable tool for advancing modern chemical and biomedical research. Proper understanding
of its synthesis, reactivity, and handling is paramount to fully and safely harnessing its
capabilities in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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